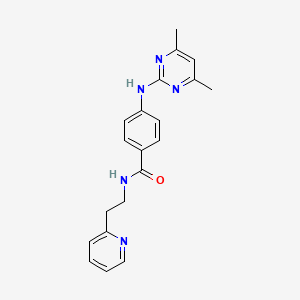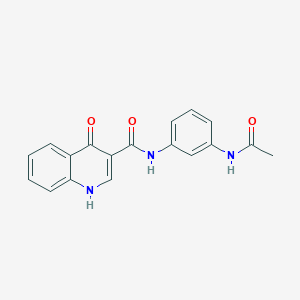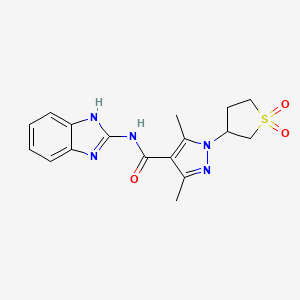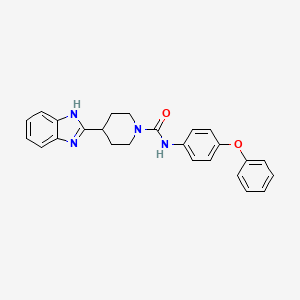![molecular formula C21H24N4O5 B10982177 3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B10982177.png)
3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Name: 3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(6-methoxypyridin-3-yl)propanamide
Molecular Formula: C₂₄H₂₈N₄O₆
Structure: !Compound Structure)
This compound belongs to the class of imidazolidinones and contains both an imidazolidinone ring and a pyridine ring. Now, let’s explore its preparation methods and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves Suzuki–Miyaura coupling. In this reaction, an organoboron reagent (usually an arylboronic acid or boronic ester) reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst. The boron reagent serves as the nucleophilic partner, transferring its organic group to the palladium center, resulting in the formation of the desired C–C bond .
Industrial Production: While I don’t have specific industrial production details for this compound, it’s likely that large-scale synthesis would involve optimized versions of the Suzuki–Miyaura coupling or related methodologies.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including:
Oxidation: Oxidative processes can modify the imidazolidinone or phenyl moieties.
Reduction: Reduction reactions may target the carbonyl groups or other functional groups.
Substitution: Substituents on the phenyl ring can be replaced by other groups.
Boron Reagents: Boronic acids or boronic esters are essential for Suzuki–Miyaura coupling.
Palladium Catalysts: These facilitate the C–C bond formation.
Solvents: Common solvents include DMF, DMSO, or toluene.
Major Products: The major products depend on the specific reaction conditions and substituents. Functionalization of the phenyl ring or modifications of the imidazolidinone core are typical outcomes.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It could serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with biological targets.
Materials Science: Its unique structure may inspire novel materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare its structure and properties with related imidazolidinones. Researchers often study analogs to understand structure–activity relationships.
Properties
Molecular Formula |
C21H24N4O5 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C21H24N4O5/c1-29-16-6-3-14(4-7-16)11-12-25-20(27)17(24-21(25)28)8-9-18(26)23-15-5-10-19(30-2)22-13-15/h3-7,10,13,17H,8-9,11-12H2,1-2H3,(H,23,26)(H,24,28) |
InChI Key |
KNRSNJFSVUEYEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B10982106.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10982114.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982123.png)


![(4-Benzylpiperidin-1-yl)(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)methanone](/img/structure/B10982144.png)
![Ethyl 2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10982151.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(quinolin-8-yl)acetamide](/img/structure/B10982156.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B10982166.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10982168.png)
![methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10982174.png)
![4-(1H-indol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]butanamide](/img/structure/B10982183.png)
